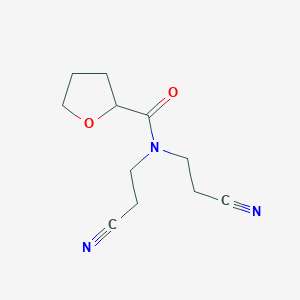![molecular formula C16H14ClNO6S B4119602 methyl 4-chloro-3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B4119602.png)
methyl 4-chloro-3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate
Descripción general
Descripción
Methyl 4-chloro-3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate, also known as MBC-3, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of methyl 4-chloro-3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate involves the inhibition of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many cancer cells. By inhibiting CA IX, methyl 4-chloro-3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate disrupts the pH balance of cancer cells, leading to their death. Additionally, methyl 4-chloro-3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
methyl 4-chloro-3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate has been shown to have a number of biochemical and physiological effects, including the inhibition of CA IX, the disruption of the pH balance of cancer cells, and the inhibition of amyloid-beta peptide aggregation. Additionally, methyl 4-chloro-3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate has been found to have low toxicity in vitro, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 4-chloro-3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate in lab experiments is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Additionally, methyl 4-chloro-3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate has been found to have low toxicity in vitro, making it a safe compound to work with. However, one limitation of using methyl 4-chloro-3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Direcciones Futuras
There are several future directions for research on methyl 4-chloro-3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate, including the optimization of its synthesis method, the evaluation of its efficacy in vivo, and the exploration of its potential as a therapeutic agent for other diseases. Additionally, further research is needed to understand the mechanism of action of methyl 4-chloro-3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate and its potential side effects. Overall, methyl 4-chloro-3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate shows promise as a novel compound for the treatment of cancer and neurodegenerative diseases, and further research is warranted to fully explore its potential.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate has been studied for its potential applications in various fields of research, including medicinal chemistry, drug discovery, and cancer research. It has been found to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, methyl 4-chloro-3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate has been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
methyl 4-chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO6S/c1-22-16(19)10-2-4-12(17)13(8-10)18-25(20,21)11-3-5-14-15(9-11)24-7-6-23-14/h2-5,8-9,18H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUDXUKDOCZJHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(4-chlorophenyl)-3-methyl-1-[(2-methylphenoxy)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4119529.png)
![methyl 2-[({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4119532.png)
![N-(3,4-dichlorophenyl)-2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinecarboxamide](/img/structure/B4119544.png)
![N-1-adamantyl-2-({1-[(4-bromophenyl)sulfonyl]-4-piperidinyl}carbonyl)hydrazinecarboxamide](/img/structure/B4119545.png)
![2-[methyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4119559.png)
![2-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4119567.png)
![methyl 2-[6-bromo-3-(4-morpholinylcarbonyl)-2-oxo-3,4-dihydro-2H-chromen-4-yl]propanoate](/img/structure/B4119575.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(sec-butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4119582.png)
![2-[(5-bromo-2-thienyl)carbonyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4119589.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethyl-4-morpholinecarbothioamide](/img/structure/B4119621.png)
![N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4119624.png)
